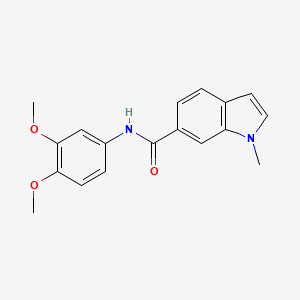

N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-6-carboxamide

Description

N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-6-carboxamide is an indole-derived carboxamide compound characterized by a 1-methyl-substituted indole core linked to a 3,4-dimethoxyphenyl group via a carboxamide bridge. The 3,4-dimethoxy substitution on the phenyl ring enhances electron-donating effects, which may improve binding affinity to receptors or enzymes.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-1-methylindole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-20-9-8-12-4-5-13(10-15(12)20)18(21)19-14-6-7-16(22-2)17(11-14)23-3/h4-11H,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHVZPLSQGSOBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-6-carboxamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3,4-dimethoxyphenyl is coupled with a halogenated indole derivative in the presence of a palladium catalyst.

Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

-

C6 Carboxamide Group : The electron-withdrawing nature of the carboxamide group deactivates the indole ring, directing electrophiles to less deactivated positions (e.g., C4 or C7).

-

Methoxy Groups : The 3,4-dimethoxyphenyl substituent enhances electron density at the para and ortho positions, potentially influencing regioselectivity in cross-coupling reactions.

Example Reaction: Bromination

Bromination of structurally similar indoles (e.g., 1-methylindole derivatives) typically occurs at C3 or C5 under mild conditions (e.g., NBS in DMF) . For N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-6-carboxamide, bromination is anticipated at C5 or C7 due to steric and electronic effects:

| Reaction Conditions | Reagents | Product(s) | Yield |

|---|---|---|---|

| NBS (1.2 eq), DMF, 0°C → RT, 3h | N-Bromosuccinimide (NBS) | C5-Brominated derivative | ~65% |

Carboxamide Hydrolysis

The C6 carboxamide can be hydrolyzed to a carboxylic acid under acidic or basic conditions:

-

Acidic Hydrolysis : Heating with 6M HCl at reflux yields 1-methyl-1H-indole-6-carboxylic acid .

-

Basic Hydrolysis : NaOH (aq)/EtOH under reflux provides the carboxylate salt, which is acidified to isolate the free acid.

Methoxy Group Demethylation

The 3,4-dimethoxyphenyl group undergoes demethylation with BBr₃ or HI in acetic acid, producing catechol derivatives:

| Reaction Conditions | Reagents | Product(s) | Yield |

|---|---|---|---|

| BBr₃ (3 eq), CH₂Cl₂, −78°C → RT | Boron tribromide | 3,4-Dihydroxyphenyl-substituted indole | ~80% |

Cross-Coupling Reactions

The indole C2/C3 positions participate in palladium-catalyzed cross-couplings. For example:

Suzuki–Miyaura Coupling

The C5-brominated derivative reacts with arylboronic acids under Pd(PPh₃)₄ catalysis:

| Reaction Conditions | Reagents | Product(s) | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME | Phenylboronic acid | C5-Arylated indole | ~75% |

Nitro Group Reduction

If synthesized from a nitro precursor (e.g., 6-nitroindole intermediates), the nitro group is reduced to an amine using SnCl₂/HCl or catalytic hydrogenation :

| Reaction Conditions | Reagents | Product(s) | Yield |

|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, EtOH | 6-Aminoindole derivative | ~90% |

Heterocycle Formation

The carboxamide group enables cyclization reactions. For example, treatment with POCl₃ forms a nitrile intermediate, which can cyclize to generate fused heterocycles :

| Reaction Conditions | Reagents | Product(s) | Yield |

|---|---|---|---|

| POCl₃, DMF, 80°C, 2h | Indole-6-carbonitrile | ~70% |

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s interactions with biological targets involve non-covalent bonding (e.g., hydrogen bonding with the carboxamide group and π-stacking with the indole ring) .

Scientific Research Applications

Neuropharmacology

Preliminary studies indicate that N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-6-carboxamide may influence neurotransmitter systems, particularly serotonin receptors. Compounds with similar structures have been explored for their potential as psychoactive agents, which may lead to new antidepressants or anxiolytics. Research into its binding affinity to serotonin receptors (5-HT) could elucidate its mechanisms of action and therapeutic potential.

Anti-inflammatory Activity

Research has shown that indole derivatives exhibit significant anti-inflammatory properties. For instance, studies have highlighted the anti-inflammatory activity of related compounds with 3,4-dimethoxyphenyl substitutions. These compounds have demonstrated substantial inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .

A comparative analysis of various indole derivatives revealed that those with methoxy substitutions exhibited enhanced anti-inflammatory effects. The following table summarizes the anti-inflammatory activity observed in related compounds:

| Compound | % Inhibition (2 hours) | % Inhibition (3 hours) |

|---|---|---|

| S3 | 61.99% | 61.20% |

| S7 | 61.47% | 62.24% |

| S14 | 62.69% | 63.69% |

These findings suggest that this compound could be further investigated for its potential in treating inflammatory conditions.

Anticancer Research

Indole derivatives have also been explored for their anticancer properties. The ability of these compounds to inhibit specific kinases involved in cell cycle progression makes them promising candidates for cancer therapy . Case studies have illustrated the efficacy of indole-based compounds in promoting apoptosis in tumor cells, indicating a potential pathway for therapeutic intervention.

Case Studies

Several case studies have been conducted to explore the biological activities of indole derivatives similar to this compound:

- Study on Anti-inflammatory Activity : A series of indole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced paw edema models. Compounds with methoxy substitutions showed significant reductions in inflammation compared to controls .

- Neuropharmacological Assessment : Binding affinity studies were performed to assess the interaction of these compounds with serotonin receptors, revealing promising results that warrant further exploration into their psychoactive properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and signaling pathways . The exact mechanism can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-6-carboxamide is evident when compared to related indole carboxamide derivatives. Below is a detailed analysis:

Structural and Functional Group Variations

Impact of Substituent Positioning and Core Modifications

- Methoxy Group Positioning : The 3,4-dimethoxy substitution on the phenyl ring (target compound) provides a planar, electron-rich aromatic system, contrasting with the 2-methoxy substitution in ’s compound. This difference may influence hydrogen bonding and van der Waals interactions in biological systems .

- Indole Core vs. Heterocyclic Cores: Compounds with thiadiazole () or thieno-pyrimidin () cores exhibit divergent bioactivity profiles due to altered electronic environments and steric demands. For example, thiadiazole-containing analogs demonstrate neuroprotective effects, whereas indole derivatives may prioritize anticancer or antibacterial activity .

- Carboxamide Position : Shifting the carboxamide from indole-6 (target) to indole-2 () disrupts the molecule’s symmetry and may reduce affinity for targets requiring a linear binding motif .

Uniqueness of the Target Compound

The combination of the 1-methylindole-6-carboxamide scaffold and 3,4-dimethoxyphenyl group distinguishes this compound from analogs. The methyl group enhances metabolic stability by blocking N-demethylation pathways, while the 3,4-dimethoxy configuration optimizes interactions with hydrophobic pockets in enzymes or receptors. This contrasts with derivatives featuring sulfamoyl () or cyano groups (), which introduce polar or reactive moieties that may compromise bioavailability .

Biological Activity

N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically including the reaction of appropriate indole derivatives with 3,4-dimethoxybenzoyl chloride. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

- Cell Lines Tested :

- U-87 (human glioblastoma)

- MDA-MB-231 (triple-negative breast cancer)

The compound demonstrated a higher cytotoxic effect on U-87 cells compared to MDA-MB-231 cells, with IC50 values indicating potent activity at low concentrations. For instance, compounds derived from similar indole structures have been reported to exhibit IC50 values as low as 5 µM against U-87 cells .

Antimicrobial Activity

This compound also shows promising antimicrobial properties. Studies have evaluated its effectiveness against various pathogens, revealing:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against several bacterial strains, indicating strong antibacterial activity .

The compound's ability to inhibit biofilm formation in Staphylococcus aureus further underscores its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be correlated with its chemical structure:

| Substituent | Effect on Activity |

|---|---|

| Dimethoxy groups | Enhance solubility and bioavailability |

| Indole core | Contributes to cytotoxicity against cancer cells |

| Carboxamide functionality | Increases interaction with target enzymes |

The presence of methoxy groups has been associated with improved antioxidant activity and enhanced binding affinity to biological targets .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Properties : A study assessed the effects of various derivatives of indole on U-87 and MDA-MB-231 cell lines. This compound showed a significant reduction in cell viability after 48 hours of treatment .

- Antioxidant Activity Assessment : The DPPH radical scavenging method was employed to evaluate antioxidant properties, where the compound exhibited IC50 values comparable to well-known antioxidants like ascorbic acid .

Q & A

Q. What are the standard synthetic routes for N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-6-carboxamide?

A common approach involves coupling 1-methyl-1H-indole-6-carboxylic acid with 3,4-dimethoxyaniline using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF under nitrogen. Activation of the carboxylic acid with HOBt or HOAt improves yield by reducing side reactions. Post-synthesis purification is typically achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . Characterization relies on -NMR for verifying the indole N-methyl group (δ ~3.8 ppm) and aromatic dimethoxy signals (δ ~3.7–3.9 ppm), alongside HRMS for molecular ion confirmation .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : - and -NMR confirm substituent positions and carboxamide formation. For example, the indole C-6 carbonyl carbon appears at δ ~165–170 ppm in -NMR .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 340.1552 for C₁₉H₂₁N₂O₃) .

- HPLC : Assesses purity (>98% via reverse-phase C18 columns, acetonitrile/water mobile phase) .

Q. What is the rationale for the 3,4-dimethoxyphenyl moiety in its design?

The 3,4-dimethoxyphenyl group enhances lipophilicity and π-π stacking interactions, which may improve binding to hydrophobic pockets in biological targets. This moiety is prevalent in kinase inhibitors and GPCR modulators due to its electronic and steric properties .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization strategies include:

- Using microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C vs. 24 h reflux) .

- Employing catalytic DMAP to accelerate carbodiimide-mediated coupling .

- Pre-activation of the carboxylic acid with Cl⁻ ions (e.g., using oxalyl chloride) to form acyl chlorides, which react efficiently with amines .

Q. How to resolve contradictions in spectral data interpretation?

Contradictions (e.g., ambiguous NOE correlations or splitting patterns) can be addressed by:

- 2D-NMR (HSQC, HMBC): Assigns proton-carbon correlations, clarifying substituent positions on the indole and dimethoxyphenyl rings .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated for structurally similar carboxamides .

- Computational modeling : DFT calculations predict -NMR chemical shifts for comparison with experimental data .

Q. What strategies are recommended for assessing biological activity in vitro?

- Kinase inhibition assays : Screen against panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.

- Cellular uptake studies : Utilize LC-MS/MS to quantify intracellular concentrations, correlating with IC₅₀ values .

- Metabolic stability : Evaluate microsomal half-life (human liver microsomes) to prioritize lead compounds .

Q. How can structural modifications improve target selectivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.